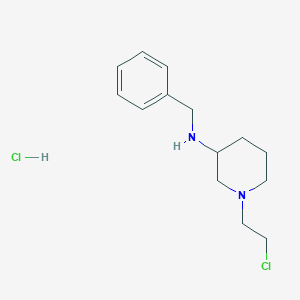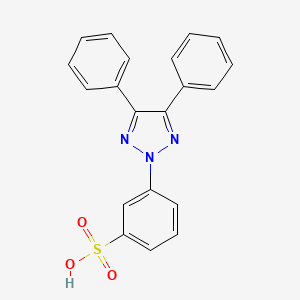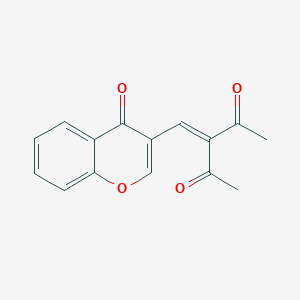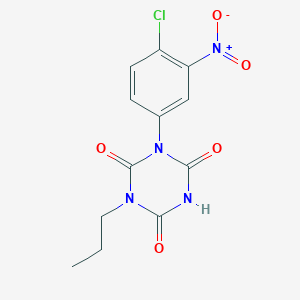
N-benzyl-1-(2-chloroethyl)piperidin-3-amine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound identified as N-benzyl-1-(2-chloroethyl)piperidin-3-amine;hydrochloride is a chemical entity with significant interest in various scientific fields This compound has unique properties that make it valuable for research and industrial applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-1-(2-chloroethyl)piperidin-3-amine;hydrochloride involves several steps, each requiring specific conditions and reagents. The preparation methods can vary depending on the desired purity and yield. Common synthetic routes include:
Carbonization and Sulfonation: This method involves the carbonization of a precursor material followed by sulfonation.
Hydrothermal Methods: These methods use high-pressure and high-temperature conditions to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized versions of the synthetic routes mentioned above. The choice of method depends on factors such as cost, efficiency, and environmental impact. Industrial production often involves continuous processes to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-1-(2-chloroethyl)piperidin-3-amine;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: In this reaction, one functional group is replaced by another.
Common Reagents and Conditions
The reactions of this compound typically require specific reagents and conditions. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield various oxygenated derivatives, while reduction can produce different hydrogenated compounds .
Scientific Research Applications
N-benzyl-1-(2-chloroethyl)piperidin-3-amine;hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is employed in biochemical assays and as a probe for studying biological processes.
Industry: It is used in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-benzyl-1-(2-chloroethyl)piperidin-3-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact mechanism depends on the context in which the compound is used, such as in therapeutic applications or biochemical assays .
Comparison with Similar Compounds
Similar Compounds
N-benzyl-1-(2-chloroethyl)piperidin-3-amine;hydrochloride can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
Aminocaproic Acid: This compound has a similar structure and is used as an antifibrinolytic agent.
Tranexamic Acid: Another antifibrinolytic agent with a similar mechanism of action.
Uniqueness
What sets this compound apart from these similar compounds is its specific binding affinity and the range of reactions it can undergo. Its unique structural features allow it to participate in a broader spectrum of chemical and biological processes .
Properties
IUPAC Name |
N-benzyl-1-(2-chloroethyl)piperidin-3-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21ClN2.ClH/c15-8-10-17-9-4-7-14(12-17)16-11-13-5-2-1-3-6-13;/h1-3,5-6,14,16H,4,7-12H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAQSFTYMSNWNBV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CCCl)NCC2=CC=CC=C2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(CN(C1)CCCl)NCC2=CC=CC=C2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22Cl2N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Bicyclo[2.2.1]heptane-2,6-diyldimethanamine](/img/structure/B8040312.png)
![5-[(3-Carbamoyl-4-hydroxyphenyl)methyl]-2-hydroxybenzamide](/img/structure/B8040323.png)





![4-amino-N-[4-(4-amino-2-chlorophenoxy)phenyl]benzamide](/img/structure/B8040352.png)

![(8-acetyloxy-3-oxo-6-phenylmethoxy-1,5,6,7,8,8a-hexahydro-[1,3]oxazolo[3,4-a]pyridin-7-yl) acetate](/img/structure/B8040355.png)
![5,6,7,8,9,9a-hexahydro-1H-imidazo[1,5-a]azepine](/img/structure/B8040371.png)
![4-[Dimethylamino(phenyl)methyl]-2,6-dimethylphenol](/img/structure/B8040379.png)

![methyl N-[3-(dimethylsulfamoyl)-5-(methoxycarbonylamino)-2,4,6-trimethylphenyl]carbamate](/img/structure/B8040412.png)
